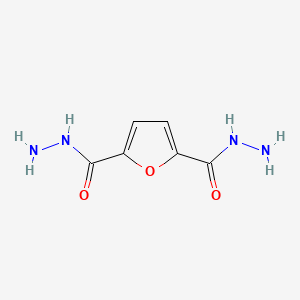

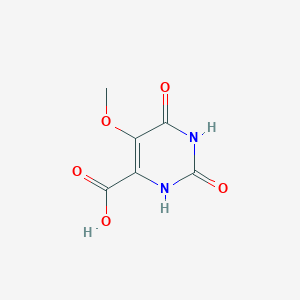

2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid

カタログ番号:

B1330311

CAS番号:

6944-35-0

分子量:

186.12 g/mol

InChIキー:

YZQJJKJYNSVDTC-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid, also known as DMPP, is a pyrimidine derivative. It has a molecular formula of C6H6N2O5 and an average mass of 186.122 Da . This compound has shown potential biological and industrial applications due to its unique chemical structure and biological activity.

Molecular Structure Analysis

The molecular structure of DMPP consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has hydroxy groups at the 2 and 6 positions, a methoxy group at the 5 position, and a carboxylic acid group at the 4 position .Chemical Reactions Analysis

While specific chemical reactions involving DMPP are not detailed in the search results, pyrimidines are known to display a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical and Chemical Properties Analysis

DMPP has a molecular formula of C6H6N2O5 and an average mass of 186.122 Da . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.科学的研究の応用

Synthesis and Labeling Techniques

- A study by Murthy & Ullas (2009) developed a versatile method for the 14C labeling of 2-methoxypyrimidine-5-carboxylic acid, which can be applied to other positions of the pyrimidine ring system, enhancing its utility in research.

Pharmaceutical Applications

- Research by Stansfield et al. (2004) demonstrated that 5,6-Dihydroxypyrimidine-4-carboxylic acids are promising as hepatitis C virus (HCV) NS5B polymerase inhibitors, showcasing their potential in antiviral drug development.

Synthesis of Derivatives

- The synthesis of various 2-substituted-5,6-dihydroxypyrimidines was extended by Chang & Chiang (1956), contributing to the development of new compounds with potential applications in various fields of chemistry and pharmacology.

Biological Properties

- A study by Machoń & Jasztold-Howorko (1981) on the synthesis of 5-aminoorotic acid derivatives, including 2,4-Dihydroxy-5-benzoylaminopyrimidine-6-carboxylic acid, showed promising anti-inflammatory and analgesic activities.

Marine-sourced Natural Product Synthesis

- Joshi & Dodge (2021) highlighted the importance of marine-sourced compounds with antibacterial properties, including the synthesis of 4‐Amino‐N‐(2,6‐dioxo‐1,2,3,6‐tetrahydro‐4‐pyrimidinyl) benzamide, demonstrating the relevance of pyrimidine derivatives in drug development.

Chemical Reactions and Properties

- Research on the rearrangement of 2-methoxypyrimidines by Brown & Lee (1970) contributed to the understanding of their chemical behavior, important for synthesizing new pyrimidine-based compounds.

特性

IUPAC Name |

5-methoxy-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5/c1-13-3-2(5(10)11)7-6(12)8-4(3)9/h1H3,(H,10,11)(H2,7,8,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQJJKJYNSVDTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC(=O)NC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288478 |

Source

|

| Record name | 5-Methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6944-35-0 |

Source

|

| Record name | NSC55980 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

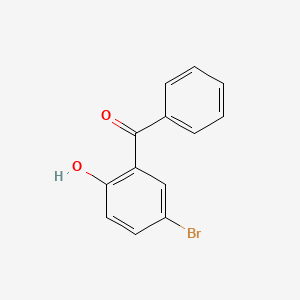

5-Bromo-2-hydroxybenzophenone

Cat. No.: B1330228

CAS No.: 55082-33-2

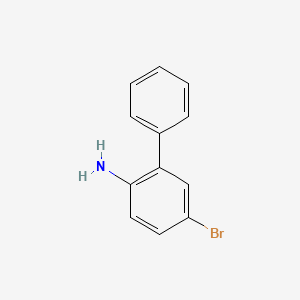

4-Bromo-2-phenylaniline

Cat. No.: B1330229

CAS No.: 5455-13-0

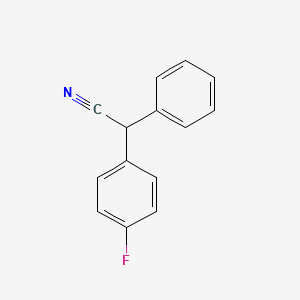

2-(4-Fluorophenyl)-2-phenylacetonitrile

Cat. No.: B1330231

CAS No.: 719-82-4

4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-on...

Cat. No.: B1330232

CAS No.: 28491-67-0

![4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1330232.png)